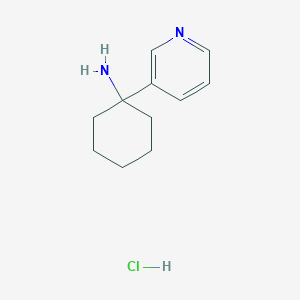
1-(Pyridin-3-yl)cyclohexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C11H17ClN2 It is a derivative of cyclohexanamine, where a pyridin-3-yl group is attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanone with pyridine-3-carboxaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-3-yl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-3-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexanamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition. The exact pathways involved are still under investigation, but the compound’s structure suggests it may interact with targets similar to those of other cyclohexanamine derivatives.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanamine: A simpler derivative without the pyridin-3-yl group.
Pyridin-3-ylmethanamine: A compound with a similar pyridine moiety but different alkyl chain.
Cyclohexylamine: Another cyclohexane derivative with different functional groups.
Uniqueness: 1-(Pyridin-3-yl)cyclohexanamine hydrochloride is unique due to the presence of both the cyclohexane and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H17ClN2 |
|---|---|
Molekulargewicht |
212.72 g/mol |
IUPAC-Name |
1-pyridin-3-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11(6-2-1-3-7-11)10-5-4-8-13-9-10;/h4-5,8-9H,1-3,6-7,12H2;1H |
InChI-Schlüssel |
BKSZJYQYTVNZGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CN=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















